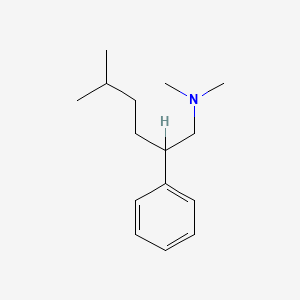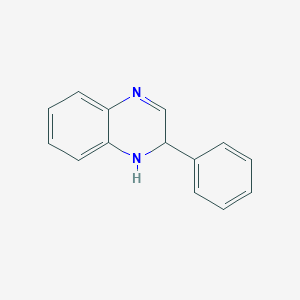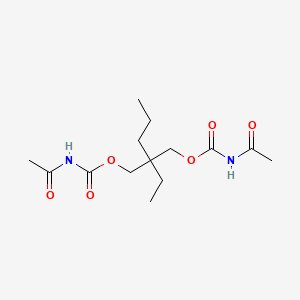
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-Ethyl-2-propyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(acetylcarbamate) product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a temperature range of 50-70°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves similar synthetic routes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Chemistry: It is explored for its potential use as a stabilizer in polymer chemistry and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves its hydrolysis to release 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid. The released compounds can then interact with various molecular targets, such as enzymes or receptors, leading to their modulation. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
相似化合物的比较
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
2,2-Bis(hydroxymethyl)pentane: Used in the synthesis of various chemical intermediates.
Meprobamate: A well-known anxiolytic drug derived from similar carbamate chemistry.
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is unique due to its specific structure, which allows for targeted hydrolysis and release of active compounds. This makes it particularly useful in prodrug design and other applications where controlled release is desired.
属性
CAS 编号 |
25648-88-8 |
|---|---|
分子式 |
C14H24N2O6 |
分子量 |
316.35 g/mol |
IUPAC 名称 |
[2-(acetylcarbamoyloxymethyl)-2-ethylpentyl] N-acetylcarbamate |
InChI |
InChI=1S/C14H24N2O6/c1-5-7-14(6-2,8-21-12(19)15-10(3)17)9-22-13(20)16-11(4)18/h5-9H2,1-4H3,(H,15,17,19)(H,16,18,20) |
InChI 键 |
IHTKSVYIDWAIPB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
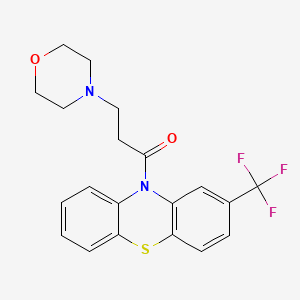

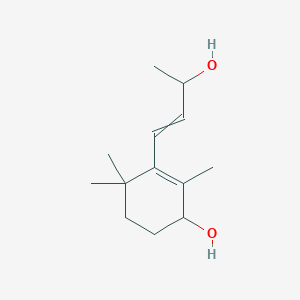
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
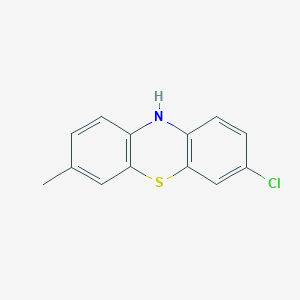
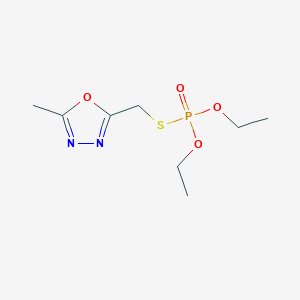
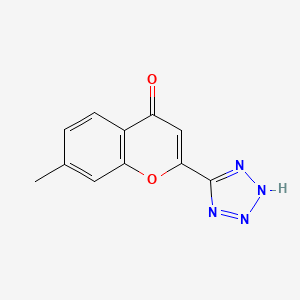
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
